Comprehensive Structural Elucidation and Molecular Weight Analysis of 2-Isopropylamino-3'-methoxyacetophenone
Comprehensive Structural Elucidation and Molecular Weight Analysis of 2-Isopropylamino-3'-methoxyacetophenone
Executive Summary
The identification and structural characterization of substituted phenacylamines and cathinone derivatives require highly robust, orthogonal analytical workflows. 2-Isopropylamino-3'-methoxyacetophenone (also known as 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone) is a secondary amine featuring an acetophenone core with a meta-substituted methoxy group. Due to the proliferation of positional isomers in substituted aminoketones, relying on a single analytical modality often leads to ambiguous assignments[1].
This whitepaper outlines a self-validating, multi-modal analytical strategy combining Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the molecular weight, fragmentation profile, and exact regioisomeric structure of this compound.
Physicochemical Profiling and Molecular Data
Before initiating instrumental analysis, establishing the theoretical molecular parameters is critical for accurate mass calibration and data interpretation. The quantitative data for 2-Isopropylamino-3'-methoxyacetophenone is summarized in Table 1[2].
Table 1: Physicochemical and Molecular Properties
| Property | Value |
| IUPAC Name | 1-(3-methoxyphenyl)-2-(propan-2-ylamino)ethanone |
| Common Synonym | 2-Isopropylamino-3'-methoxyacetophenone |
| CAS Number | 857724-35-7 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.269 g/mol |
| Monoisotopic Exact Mass | 207.126 Da |
| SMILES String | COc1cccc(C(=O)CNC(C)C)c1 |
| Boiling Point (Predicted) | 310 ºC at 760 mmHg |
The Analytical Challenge: Positional Isomerism
The primary bottleneck in the structural elucidation of substituted acetophenones and cathinones is the presence of ring-positional isomers (ortho, meta, para)[3]. Under standard Electron Ionization (EI), the 2'-, 3'-, and 4'-methoxy isomers yield nearly identical mass spectra because the diagnostic fragment—the substituted benzoyl cation—has the same mass-to-charge ratio (m/z 135) regardless of the methoxy group's position.
To overcome this, a dual-pronged approach is mandatory:
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GC-MS confirms the molecular weight, the amine substitution (via the iminium ion), and the presence of the methoxybenzoyl core[4].
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NMR Spectroscopy acts as the definitive arbiter for the regioisomeric assignment by mapping the proton-proton coupling networks on the aromatic ring[5].
Caption: Analytical workflow integrating MS and NMR for structural elucidation.
Step-by-Step Analytical Workflows
Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to induce and capture the characteristic α-cleavage of the molecule, which is the hallmark fragmentation pathway for this chemical class[1].
1. Sample Preparation:
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Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Methanol/Chloroform (1:1, v/v)[5].
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System Validation: Prepare a solvent blank to run prior to the sample to verify column cleanliness and eliminate carryover artifacts.
2. Instrumental Setup (Agilent 7890B/5977A or equivalent):
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Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).
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Injection: 1 μL injection volume, splitless mode at 250 °C.
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Oven Program: Initial hold at 80 °C for 1 min, ramp at 12 °C/min to 270 °C, hold for 7 min[5].
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Ionization: Electron Ionization (EI) at 70 eV.
3. Causality & Rationale for Parameters:
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Why Splitless? Secondary amines can exhibit poor peak shapes at low concentrations; splitless injection maximizes the analyte transfer to the column, ensuring a high signal-to-noise (S/N) ratio for trace fragments.
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Why 70 eV EI? 70 eV is the universal standard for EI. It imparts enough internal energy to the parent molecule (M⁺ m/z 207) to reliably force the α-cleavage between the carbonyl carbon and the alpha carbon, yielding reproducible libraries of the iminium and benzoyl cations[4].
Mechanistic Pathway of Mass Fragmentation
Upon 70 eV ionization, 2-Isopropylamino-3'-methoxyacetophenone undergoes rapid α-cleavage. The C-C bond between the ketone and the amine-bearing carbon breaks, yielding two primary diagnostic ions:
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Iminium Cation ([C₄H₁₀N]⁺): m/z 72. This confirms the N-isopropyl substitution.
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3-Methoxybenzoyl Cation ([C₈H₇O₂]⁺): m/z 135. This confirms the methoxyacetophenone core[1].
Caption: Electron ionization (EI) induced α-cleavage fragmentation pathway.
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Because GC-MS cannot definitively differentiate the 3'-methoxy isomer from the 2'- or 4'-methoxy isomers, NMR is employed as the definitive structural validator.
1. Sample Preparation:
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Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆)[5].
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System Validation: Ensure the residual solvent peak of DMSO-d₆ is precisely calibrated to δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C. This self-calibrates the chemical shift scale.
2. Instrumental Setup (400 MHz Spectrometer):
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Acquire 1D spectra: ¹H NMR (400.1 MHz) and ¹³C APT NMR (100.6 MHz)[6].
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Acquire 2D spectra: HMBC and HSQC to map carbon-proton connectivities.
3. Causality & Rationale for Regioisomer Assignment:
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Why is NMR the ultimate proof? The position of the methoxy group dictates the multiplicity (splitting pattern) of the aromatic protons.
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For the 3'-methoxy (meta) substitution, the ¹H NMR will show a highly specific asymmetric pattern:
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H-2: Appears as a singlet (or narrow doublet/triplet due to weak meta-coupling).
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H-4 & H-6: Appear as distinct doublets.
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H-5: Appears as a triplet (coupled to H-4 and H-6).
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If this were the 4'-methoxy (para) isomer, the spectrum would instead show a symmetric AA'BB' system (two massive doublets). The presence of the triplet at H-5 definitively proves the meta-substitution, validating the "3'-methoxy" nomenclature.
Conclusion
The structural elucidation of 2-Isopropylamino-3'-methoxyacetophenone (MW: 207.269 g/mol ) requires a systematic, multi-modal approach. By utilizing GC-MS to force α-cleavage for aliphatic chain identification, and relying on ¹H NMR coupling constants to definitively assign the meta-methoxy aromatic ring, scientists can achieve an unambiguous, self-validating structural profile. This methodology aligns with the highest standards of forensic and pharmaceutical analytical chemistry[7].
